molecular formula C20H20N2O5 B5539765 (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5539765
M. Wt: 368.4 g/mol
InChI Key: HRRGPFUEYZFHHJ-JKSUJKDBSA-N
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Description

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a benzodioxole group, and a dimethylpyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the benzodioxole group via electrophilic aromatic substitution.
  • Coupling of the dimethylpyridine moiety using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or pyrrolidine moieties.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of pharmacophoric groups like the benzodioxole and pyrrolidine rings.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases, particularly those involving the central nervous system or cardiovascular system.

Industry

Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid would depend on its specific biological target. Potential mechanisms could involve:

  • Binding to specific receptors or enzymes.
  • Modulating signal transduction pathways.
  • Interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid shares structural similarities with other pyrrolidine and benzodioxole-containing compounds.
  • Similar compounds might include other pyrrolidine carboxylic acids or benzodioxole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-11-5-14(7-21-12(11)2)19(23)22-8-15(16(9-22)20(24)25)13-3-4-17-18(6-13)27-10-26-17/h3-7,15-16H,8-10H2,1-2H3,(H,24,25)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRGPFUEYZFHHJ-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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